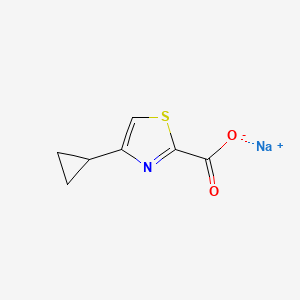
3',4'-Difluoro-5'-nitrophenacyl bromide
Vue d'ensemble
Description
3',4'-Difluoro-5'-nitrophenacyl bromide (DFNPB), is a synthetic molecule used in organic synthesis and laboratory experiments. It is a brominated nitro compound and is a useful reagent for the synthesis of a variety of organic compounds. DFNPB has been used in the synthesis of a variety of organic compounds and is a commonly used reagent for organic synthesis.
Mécanisme D'action
3',4'-Difluoro-5'-nitrophenacyl bromide is a brominated nitro compound and is a useful reagent for the synthesis of a variety of organic compounds. The mechanism of action of this compound is thought to involve the nucleophilic substitution reaction, where the chlorine atoms are replaced by fluoride atoms. This reaction is typically carried out at room temperature and the reaction is complete after a few hours.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications, but has not been tested for its biochemical and physiological effects. Therefore, the biochemical and physiological effects of this compound are not known.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3',4'-Difluoro-5'-nitrophenacyl bromide in laboratory experiments is that it is a relatively inexpensive reagent and is easily available. It is also relatively easy to use and can be used in a variety of organic synthesis reactions. The main limitation of using this compound in laboratory experiments is that it is not very stable and can degrade over time.
Orientations Futures
The use of 3',4'-Difluoro-5'-nitrophenacyl bromide in scientific research is still in its early stages and there are many potential future directions for research. These include further research into the mechanism of action of this compound, the development of new synthetic methods using this compound, and the exploration of new applications for this compound in organic synthesis. Additionally, further research into the biochemical and physiological effects of this compound is needed. Finally, further research into the stability of this compound is needed in order to optimize its use in laboratory experiments.
Applications De Recherche Scientifique
3',4'-Difluoro-5'-nitrophenacyl bromide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including drugs, and as a reagent for organic synthesis. It has also been used in the synthesis of a variety of polymers, such as polyurethanes, and in the synthesis of a variety of other organic compounds.
Propriétés
IUPAC Name |
2-bromo-1-(3,4-difluoro-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-7(13)4-1-5(10)8(11)6(2-4)12(14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBMZHIRYLKVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1412832.png)




![2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1412839.png)






![5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1412852.png)

